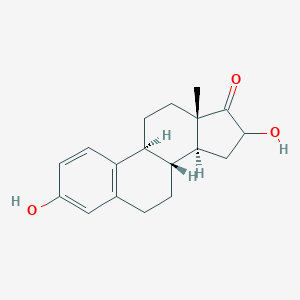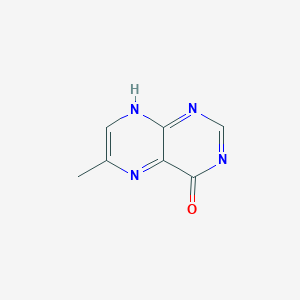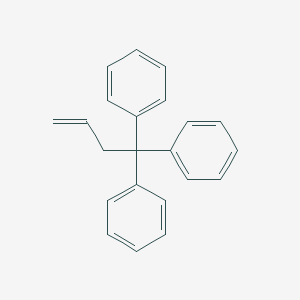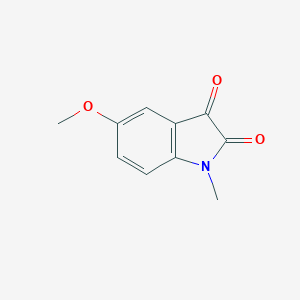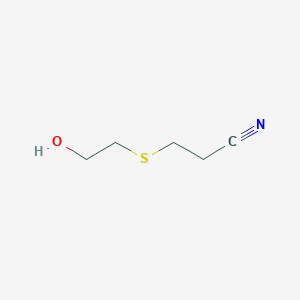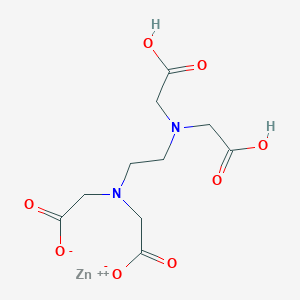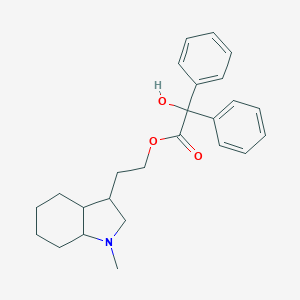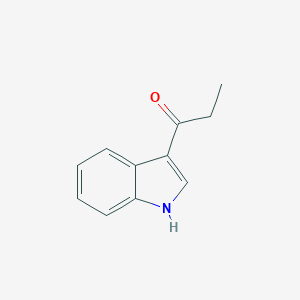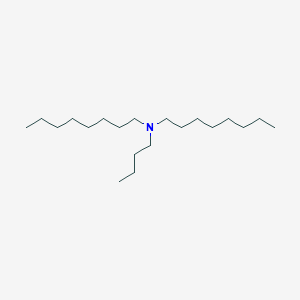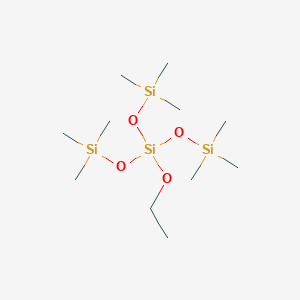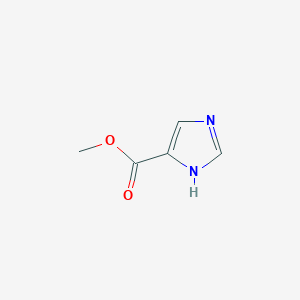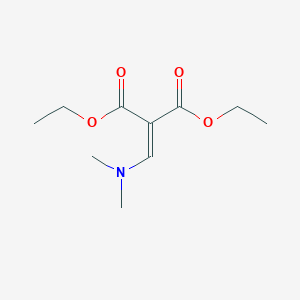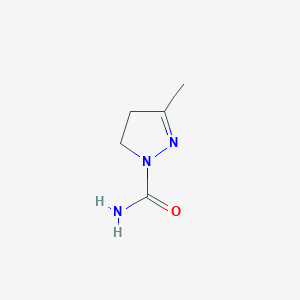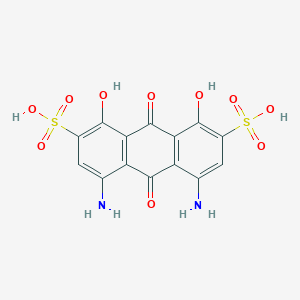
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid (commonly known as Alizarin Red S or ARS) is a synthetic dye that has been widely used in scientific research for over a century. It is a water-soluble compound that belongs to the anthraquinone family of dyes. ARS has been used in various fields of research, including biochemistry, cell biology, and histology, due to its ability to selectively stain calcium deposits in tissues.
Aplicaciones Científicas De Investigación
ARS has been widely used in scientific research due to its ability to selectively stain calcium deposits in tissues. It has been used in various fields of research, including biochemistry, cell biology, and histology. ARS has been used to study bone formation, osteoporosis, and calcification of tissues. It has also been used to study the effects of calcium on cell signaling pathways and the role of calcium in various physiological processes.
Mecanismo De Acción
ARS selectively stains calcium deposits in tissues by forming a complex with calcium ions. The dye binds to calcium ions in the tissue, producing a red color that can be visualized under a microscope. The mechanism of action of ARS is based on the ability of the dye to form a chelate complex with calcium ions, which results in a shift in the absorption spectrum of the dye.
Efectos Bioquímicos Y Fisiológicos
ARS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of alkaline phosphatase, an enzyme involved in bone formation. ARS has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, ARS has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ARS has several advantages for lab experiments. It is a relatively inexpensive dye that is easy to use and produces consistent results. ARS staining is also compatible with a variety of fixation methods and can be used to stain both frozen and paraffin-embedded tissue sections. However, there are also some limitations to the use of ARS. The dye has a relatively low sensitivity and specificity for calcium deposits, and it can also stain other substances, such as collagen and elastin.
Direcciones Futuras
There are several future directions for research on ARS. One area of research is the development of new methods for the detection of calcium deposits in tissues. Another area of research is the development of new applications for ARS, such as the detection of calcium deposits in living cells and tissues. Additionally, there is a need for further research on the biochemical and physiological effects of ARS, particularly in the context of its potential use as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
ARS can be synthesized through a multi-step process that involves the reaction of anthracene with nitric acid to produce 1,5-dinitroanthracene, which is then reduced to 1,5-diaminoanthracene. The resulting compound is then reacted with sulfuric acid and sodium nitrite to produce ARS.
Propiedades
Número CAS |
17418-72-3 |
|---|---|
Nombre del producto |
4,5-Diamino-9,10-dihydro-1,8-dihydroxy-9,10-dioxoanthracene-2,6-disulphonic acid |
Fórmula molecular |
C14H10N2O10S2 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
4,5-diamino-1,8-dihydroxy-9,10-dioxoanthracene-2,7-disulfonic acid |
InChI |
InChI=1S/C14H10N2O10S2/c15-3-1-5(27(21,22)23)11(17)9-7(3)13(19)8-4(16)2-6(28(24,25)26)12(18)10(8)14(9)20/h1-2,17-18H,15-16H2,(H,21,22,23)(H,24,25,26) |
Clave InChI |
WKMGHKXPMKHFLG-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N |
SMILES canónico |
C1=C(C2=C(C(=C1S(=O)(=O)O)O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)N |
Otros números CAS |
17418-72-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



